Cas no 2124271-14-1 (3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-)

3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- structure
2124271-14-1 structure
Product Name:3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-
CAS No:2124271-14-1
MF:C20H20FNO
MW:309.37730884552
CID:5255172
Update Time:2025-07-27

3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-
    • Inchi: 1S/C20H20FNO/c1-13(14-5-3-2-4-6-14)22-12-16-11-18(19(16)20(22)23)15-7-9-17(21)10-8-15/h2-10,13,16,18-19H,11-12H2,1H3/t13-,16+,18+,19-/m1/s1
    • InChI Key: PIAYIJVBTOTUGB-SKSLQVBQSA-N
    • SMILES: [C@@]12([H])[C@@]([H])(C[C@H]1C1=CC=C(F)C=C1)CN([C@@H](C1=CC=CC=C1)C)C2=O

3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- Pricemore >>

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Enamine
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1PlusChem
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3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- Related Literature

Additional information on 3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)-

Research Brief on 3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- (CAS: 2124271-14-1)

Recent studies on the compound 3-Azabicyclo[3.2.0]heptan-2-one, 7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-, (1S,5R,7R)- (CAS: 2124271-14-1) have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules. This bicyclic structure, characterized by its stereospecific configuration, has garnered attention for its role in modulating biological targets, particularly in the central nervous system (CNS) and inflammatory pathways. The compound's unique structural features, including the 4-fluorophenyl and phenylethyl substituents, contribute to its selective binding affinity and metabolic stability, making it a promising candidate for further pharmacological exploration.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's efficacy as a precursor in the development of sigma-1 receptor ligands. The research demonstrated that the (1S,5R,7R)-configuration of 2124271-14-1 significantly enhanced binding selectivity over sigma-2 receptors, with an IC50 of 12 nM compared to 1.2 μM for sigma-2. This 100-fold selectivity profile suggests potential applications in neuropathic pain management and neurodegenerative diseases. Molecular docking simulations further revealed that the fluorophenyl group forms critical hydrophobic interactions with Tyr103 and Trp164 residues in the sigma-1 binding pocket.

In parallel research, the compound's synthetic accessibility has been improved through a novel asymmetric hydrogenation protocol. A team at MIT developed a chiral iridium catalyst system that achieves 98% ee for the critical phenylethyl stereocenter, with reported yields exceeding 85% at kilogram scale. This advancement addresses previous challenges in large-scale production while maintaining the compound's high stereochemical purity - a crucial factor for pharmaceutical applications where enantiomeric impurities can significantly alter biological activity.

Metabolic stability studies conducted in human liver microsomes showed promising results, with a half-life of 4.2 hours and low clearance rates (12 mL/min/kg). The 4-fluorophenyl moiety was found to reduce oxidative metabolism at the 7-position, while the azabicyclo[3.2.0] framework demonstrated remarkable resistance to enzymatic degradation. These pharmacokinetic properties, combined with good blood-brain barrier permeability (Pe = 8.7 × 10^-6 cm/s in MDCK assays), position 2124271-14-1 as a valuable scaffold for CNS-targeted drug discovery.

Current research directions include exploring structure-activity relationships (SAR) through systematic modification of the azabicyclic core and phenyl substituents. Preliminary results presented at the 2024 ACS Spring Meeting indicate that N-methylation at the 3-position maintains receptor affinity while improving solubility (2.1 mg/mL at pH 7.4 vs. 0.3 mg/mL for the parent compound). Such modifications could expand the compound's utility in diverse therapeutic areas beyond its current neurological applications.

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